![molecular formula C19H13NO2S B5675312 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)
3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one derivatives typically involves a two-component protocol, leveraging reactions of suitably substituted anilines with 3-(2-thiocyanatoacetyl)-2H-chromen-2-one in ethanol. This method allows for the efficient creation of a series of compounds, confirmed through various spectroscopic techniques, including UV-vis, FTIR, NMR, and mass spectroscopy, further characterized by single-crystal X-ray diffraction studies (Saeed, Arif, Irfan, & Bolte, 2013).
Molecular Structure Analysis
The molecular structure of these compounds is often established through comprehensive spectroscopic analysis and crystallography. For instance, the structure of the specific derivative, 3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one, was elucidated, revealing its crystallization in the orthorhombic space group with precise cell parameters (Saeed et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving these compounds often entail multi-component reactions, enabling the synthesis of diverse derivatives. These reactions are highlighted by their efficiency and the potential for generating compounds with varied biological activities. The chemical properties are characterized by their ability to form stable structures and engage in specific reactions, contributing to their applicability in different fields (Saeed et al., 2013).
properties
IUPAC Name |
3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c1-12-6-8-13(9-7-12)16-11-23-18(20-16)15-10-14-4-2-3-5-17(14)22-19(15)21/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRROGALKOLSSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one |
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